4'-Hydroxywarfarin-d4

GC-MS Stable Isotope Dilution Microsomal Incubation

Quantifying warfarin metabolites in complex biological matrices is often compromised by matrix effects and ion suppression, leading to biased results. 4'-Hydroxywarfarin-d4 is a tetradeuterated analog that serves as a definitive internal standard for stable isotope dilution analysis. - Enables precise quantification of the 4'-hydroxywarfarin metabolite in plasma, serum, or urine. - Corrects for variability in sample preparation and LC-MS/MS ionization efficiency. - Critical for multi-analyte warfarin metabolite profiling and CYP3A4/2C9 enzyme kinetics studies. Use this rigorously validated analytical tool to ensure your bioanalytical method meets regulatory guidelines.

Molecular Formula C19H16O5
Molecular Weight 328.4 g/mol
CAS No. 94820-63-0
Cat. No. B587727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxywarfarin-d4
CAS94820-63-0
Synonyms4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-benzopyran-2-one-5,6,7,8-d4;  3-(α-Acetonyl-p-hydroxybenzyl)-4-hydroxycoumarin-d4; 
Molecular FormulaC19H16O5
Molecular Weight328.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D
InChIKeyRRZWAMPDGRWRPF-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxywarfarin-d4 (CAS 94820-63-0) – A Deuterated Internal Standard for Warfarin Metabolism Analysis


4'-Hydroxywarfarin-d4 is a tetradeuterated analog of 4'-Hydroxywarfarin, a major oxidative metabolite of the anticoagulant warfarin [1]. This compound is part of a class of stable isotope-labeled internal standards (SIL-IS) specifically designed for the accurate quantification of warfarin and its hydroxy metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2]. Its primary role is not as a therapeutic agent, but as an analytical tool to correct for matrix effects, ion suppression, and variability in sample preparation during bioanalytical method development and validation.

The Critical Limitations of Non-Isotopic 4'-Hydroxywarfarin as an Internal Standard


Substituting 4'-Hydroxywarfarin-d4 with its unlabeled counterpart, 4'-Hydroxywarfarin, or other structural analogs in quantitative LC-MS/MS workflows leads to significant analytical inaccuracies. The deuterium label provides a near-identical chemical behavior to the analyte, ensuring co-elution and identical ionization efficiency, which is the cornerstone of stable isotope dilution analysis [1]. Using a non-isotopic internal standard cannot correct for matrix-induced ion suppression or enhancement, resulting in biased quantification and compromised method robustness. Furthermore, 4'-Hydroxywarfarin-d4 is specifically required for the simultaneous, accurate quantification of the 4'-hydroxywarfarin metabolite in complex biological samples, a capability that generic or alternative internal standards fail to provide due to differences in physicochemical properties and chromatographic retention times [2].

4'-Hydroxywarfarin-d4: Evidence-Based Procurement Justification


Validation of 4'-Hydroxywarfarin-d4 in a Stable Isotope Dilution GC-MS Assay

In a foundational analytical method, 4'-Hydroxywarfarin-d4 was directly compared to its unlabeled counterpart as an internal standard in a GC-MS assay for quantifying warfarin metabolites from microsomal incubations [1]. The use of the deuterated internal standard was crucial for achieving high sensitivity and specificity.

GC-MS Stable Isotope Dilution Microsomal Incubation

Comparative Role of 4'-Hydroxywarfarin-d4 in Simultaneous Multi-Analyte Quantification

A chiral MEKC-MS/MS method was developed for the simultaneous analysis of warfarin and multiple hydroxywarfarin metabolites in patient serum [1]. This study established quantitative calibration ranges, demonstrating the necessity of a dedicated internal standard like 4'-Hydroxywarfarin-d4 for each metabolite to achieve accurate results across a wide dynamic range.

LC-MS/MS Chiral Separation Human Plasma

4'-Hydroxywarfarin-d4 as a Probe for CYP3A4-Mediated Warfarin Metabolism

4'-Hydroxywarfarin is a primary product of CYP3A4-mediated warfarin metabolism and has been shown to be a significant competitive inhibitor of the major warfarin-metabolizing enzyme, CYP2C9 [1]. Its deuterated analog, 4'-Hydroxywarfarin-d4, is essential for accurately quantifying the unlabeled metabolite in studies investigating this complex feedback inhibition mechanism.

CYP3A4 Enzyme Inhibition Drug-Drug Interaction

Chemical Purity and Isotopic Enrichment Specifications for Reliable Quantification

The procurement specification for 4'-Hydroxywarfarin-d4 typically requires high chemical purity (≥98%) and high isotopic enrichment . These specifications are non-negotiable for its function as an internal standard, as impurities or isotopic dilution would directly compromise the accuracy of quantitative assays.

Purity Analysis Isotopic Enrichment Quality Control

Fundamental Mechanism of 4'-Hydroxywarfarin Formation and the Deuterium Isotope Effect

The aromatic hydroxylation of warfarin to form 4'-hydroxywarfarin proceeds via an arene oxide intermediate, a mechanism characterized by the classic 'NIH shift' [1]. Studies using 4'-deuterowarfarin demonstrated a small primary isotope effect (kH/kD = 1.13) and significant deuterium retention (80%), confirming the involvement of cytochrome P450 enzymes and providing the mechanistic basis for using 4'-Hydroxywarfarin-d4 as an internal standard.

NIH Shift Cytochrome P450 Reaction Mechanism

Primary Application Scenarios for 4'-Hydroxywarfarin-d4


Accurate Quantification of 4'-Hydroxywarfarin in Pharmacokinetic and Drug-Drug Interaction Studies

This is the primary application for 4'-Hydroxywarfarin-d4. It is used as a stable isotope-labeled internal standard in validated LC-MS/MS or GC-MS methods to quantify the concentration of 4'-Hydroxywarfarin in plasma, serum, or urine. This is essential for pharmacokinetic profiling of warfarin and for investigating the impact of co-administered drugs on CYP3A4 and CYP2C9 activity [1].

In Vitro Metabolism Studies Using Human Liver Microsomes or Recombinant CYPs

Researchers utilize 4'-Hydroxywarfarin-d4 to accurately measure the rate of 4'-hydroxywarfarin formation from warfarin in in vitro systems. This allows for the precise determination of enzyme kinetics (Km, Vmax) for CYP3A4 and CYP2C19 and the assessment of potential drug-drug interactions or enzyme inhibition [2].

Method Development and Validation for Multi-Analyte Warfarin Metabolite Panels

4'-Hydroxywarfarin-d4 is a critical component in developing and validating robust, multi-analyte LC-MS/MS methods for the simultaneous quantification of warfarin and its major hydroxy metabolites (e.g., 4'-, 6-, 7-, 8-, 10-hydroxywarfarin). Its use ensures high precision, accuracy, and reproducibility across the entire analytical run, meeting regulatory bioanalytical guidelines [3].

Mechanistic Studies of Warfarin Metabolism and Feedback Inhibition

The compound is employed as an analytical standard to quantify the production of 4'-hydroxywarfarin in experiments designed to elucidate the complex feedback inhibition of CYP2C9 by its own hydroxywarfarin products. This research provides fundamental insights into the determinants of warfarin clearance and patient variability in drug response [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Hydroxywarfarin-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.